6-Bromo-3-chloroquinolin-4-ol
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Overview
Description
6-Bromo-3-chloroquinolin-4-ol is a quinoline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound has the molecular formula C9H5BrClNO and is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloroquinolin-4-ol typically involves the functionalization of the quinoline ring. One common method is the nucleophilic substitution reaction, where a suitable quinoline precursor is reacted with bromine and chlorine sources under controlled conditions. For example, starting with 4-hydroxyquinoline, bromination and chlorination reactions can be carried out sequentially to introduce the bromine and chlorine atoms at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloroquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activity in preclinical models.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloroquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial cell death. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloroquinoline: Similar in structure but lacks the hydroxyl group at the 4-position.
3-Bromo-4-chloroquinoline: Similar but with different positions of bromine and chlorine atoms.
4-Hydroxyquinoline: Lacks the bromine and chlorine atoms but has a hydroxyl group at the 4-position.
Uniqueness
6-Bromo-3-chloroquinolin-4-ol is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group on the quinoline ring. This combination of functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
6-bromo-3-chloro-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSLKTUFMAGGIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590581 |
Source
|
Record name | 6-Bromo-3-chloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857762-32-4 |
Source
|
Record name | 6-Bromo-3-chloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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